molecular formula C26H26N2O6S B11584667 N-(4-acetylphenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-(4-acetylphenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11584667
M. Wt: 494.6 g/mol
InChI Key: RMDPZRXFSPONEL-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the acetylphenyl and dimethoxybenzenesulfonyl groups through various coupling reactions. Common reagents used in these reactions include acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the tetrahydroisoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinolines with various substituents. Examples include:

  • N-(4-METHOXYPHENYL)-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
  • N-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(4-ACETYLPHENYL)-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C26H26N2O6S/c1-17(29)18-8-10-21(11-9-18)27-26(30)23-14-19-6-4-5-7-20(19)16-28(23)35(31,32)22-12-13-24(33-2)25(15-22)34-3/h4-13,15,23H,14,16H2,1-3H3,(H,27,30)

InChI Key

RMDPZRXFSPONEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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